11H-Indeno[2,1-f]quinoline

Catalog No.
S15347051
CAS No.
238-88-0
M.F
C16H11N
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11H-Indeno[2,1-f]quinoline

CAS Number

238-88-0

Product Name

11H-Indeno[2,1-f]quinoline

IUPAC Name

11H-indeno[2,1-f]quinoline

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C16H11N/c1-2-5-12-11(4-1)10-15-13(12)7-8-16-14(15)6-3-9-17-16/h1-9H,10H2

InChI Key

PHKJFMDISHEWEY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=C(C=C3)N=CC=C4

11H-Indeno[2,1-f]quinoline is a polycyclic aromatic compound characterized by a fused indeno and quinoline structure. This compound is notable for its unique arrangement of carbon atoms, which contributes to its distinct chemical properties and biological activities. The molecular formula of 11H-Indeno[2,1-f]quinoline is C13H9NC_{13}H_{9}N, and it typically exhibits a planar structure that facilitates its interactions with various biological targets. The presence of nitrogen in the quinoline moiety enhances its potential for pharmacological applications, making it a subject of interest in medicinal chemistry.

, including:

  • Electrophilic Aromatic Substitution: The aromatic nature of the indeno and quinoline rings allows for substitution reactions with electrophiles, leading to diverse derivatives.
  • Reduction Reactions: The quinoline nitrogen can be reduced to form different amine derivatives, which may exhibit altered biological activities.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures, such as spiro compounds or other heterocycles.

For instance, one study demonstrated the synthesis of indeno[2,1-f]quinolin-3-one derivatives through a reaction involving aromatic aldehydes and Meldrum's acid under microwave irradiation, showcasing the compound's versatility in organic synthesis .

11H-Indeno[2,1-f]quinoline has been investigated for its biological activities, particularly in the context of cancer research and antimicrobial properties. Some notable findings include:

  • Anticancer Activity: Certain derivatives of 11H-Indeno[2,1-f]quinoline have shown promising anticancer effects by inhibiting cell proliferation in various cancer cell lines. For example, modifications to the structure have led to compounds that exhibit significant cytotoxicity against human cancer cells .
  • Antimicrobial Properties: The compound has also been studied for its activity against bacterial strains, indicating potential use as an antimicrobial agent .

The synthesis of 11H-Indeno[2,1-f]quinoline can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors that contain both indene and quinoline functionalities. For example, the reaction of specific phenyl derivatives with cyclizing agents can yield 11H-Indeno[2,1-f]quinoline.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while minimizing reaction times .
  • One-Pot Reactions: Simplified one-pot synthetic routes have been developed that allow for the rapid assembly of the indenoquinoline framework from readily available starting materials .

11H-Indeno[2,1-f]quinoline and its derivatives are being explored for various applications:

  • Pharmaceuticals: Due to their biological activities, these compounds are being investigated as potential drug candidates for treating cancer and infectious diseases.
  • Material Science: The unique electronic properties of indenoquinolines make them suitable for applications in organic electronics and photonic devices.

Studies on the interactions of 11H-Indeno[2,1-f]quinoline with biological macromolecules have revealed its potential mechanisms of action:

  • Enzyme Inhibition: Some derivatives have been shown to inhibit key enzymes involved in cancer progression or inflammation. For instance, certain compounds exhibited dual inhibitory effects on neutrophil elastase release and superoxide anion generation .
  • Binding Studies: Interaction studies using molecular docking simulations have provided insights into how these compounds bind to target proteins, aiding in the rational design of more potent derivatives.

Several compounds share structural similarities with 11H-Indeno[2,1-f]quinoline. Here are some notable examples:

Compound NameStructure TypeUnique Features
11H-Indeno[1,2-c]quinolineIndenoquinolineExhibits strong anticancer activity against specific cell lines .
9-Methoxy-11H-indeno[1,2-c]quinolinMethoxy-substituted variantEnhanced solubility and bioactivity compared to unsubstituted forms .
Indeno[2,1-b]pyridineFused pyridine structureDisplays different pharmacological profiles due to nitrogen placement .
Indeno[1,2-b]quinoxalineQuinoxaline derivativeKnown for its antimicrobial properties .

These compounds highlight the structural diversity within the indenoquinoline family while emphasizing the unique properties attributed to 11H-Indeno[2,1-f]quinoline.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

217.089149355 g/mol

Monoisotopic Mass

217.089149355 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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